[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](4-bromothiophen-2-yl)methanone
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Overview
Description
- This compound belongs to the class of antiparkinsonian agents and is used for its peripheral and cerebral vasodilatory effects. It acts as a dopamine receptor agonist and is employed either as monotherapy or in combination with levodopa for treating Parkinson’s disease. Additionally, it improves cognitive deficits associated with aging, such as attention and memory decline, and assists in the management of intermittent claudication due to peripheral arterial occlusive disease .
4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone: is also known by its chemical name .
Preparation Methods
- The synthetic route for 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone involves the following steps:
Step 1: Start with
Step 2: Protect the hydroxyl group of safrole using a suitable protecting group (e.g., acetyl or benzoyl).
Step 3: Perform a with to introduce the bromothiophene moiety.
Step 4: Remove the protecting group from the benzodioxole ring.
Step 5: React the resulting intermediate with piperazine to form the desired compound .
- Industrial production methods may involve optimization of these steps for scalability and efficiency.
Chemical Reactions Analysis
- Common reagents and conditions depend on the specific reaction type.
4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone: can undergo various reactions:
Scientific Research Applications
Chemistry: Used as a building block in medicinal chemistry and drug discovery.
Biology: Investigated for its effects on dopamine receptors and potential neuroprotective properties.
Medicine: Employed in the treatment of Parkinson’s disease and cognitive deficits.
Industry: May find applications in pharmaceuticals and related fields.
Mechanism of Action
Dopamine Receptors: stimulates postsynaptic D2 receptors in the striatum and cortex, providing effective dopamine-like effects.
Peripheral Circulation: It increases femoral blood flow, likely due to sympathetic tone inhibition .
Comparison with Similar Compounds
Uniqueness: Its combination of dopamine receptor agonism and peripheral vasodilation sets it apart.
Similar Compounds: Other dopamine agonists (e.g., pramipexole, ropinirole) and vasodilators (e.g., cilostazol).
Remember that this compound’s pharmacological effects and applications are multifaceted, making it an intriguing subject for further research and development
Properties
Molecular Formula |
C17H17BrN2O3S |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-bromothiophen-2-yl)methanone |
InChI |
InChI=1S/C17H17BrN2O3S/c18-13-8-16(24-10-13)17(21)20-5-3-19(4-6-20)9-12-1-2-14-15(7-12)23-11-22-14/h1-2,7-8,10H,3-6,9,11H2 |
InChI Key |
OBJMIHXNCAWMTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CS4)Br |
Origin of Product |
United States |
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